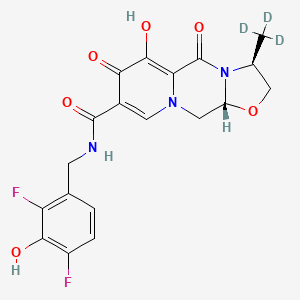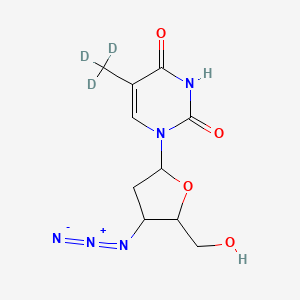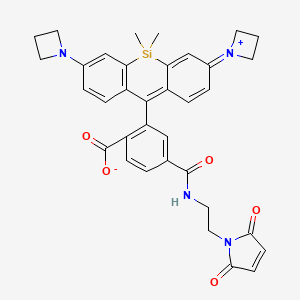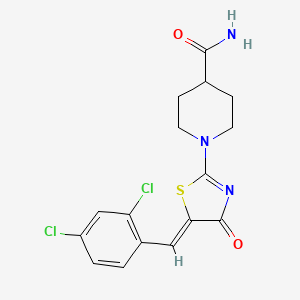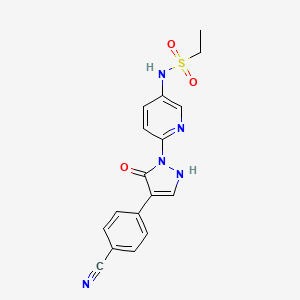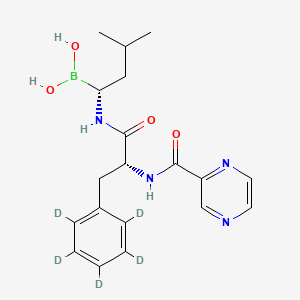
(1R,2R)-Bortezomib-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-Bortezomib-d5 is a deuterated form of Bortezomib, a boronic acid dipeptide that acts as a proteasome inhibitor. This compound is used primarily in the treatment of multiple myeloma and mantle cell lymphoma. The deuterated version, this compound, is designed to improve the pharmacokinetic properties of the drug by replacing certain hydrogen atoms with deuterium, which can lead to a slower metabolic rate and potentially enhanced efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Bortezomib-d5 involves several steps, starting from commercially available starting materials. The key steps include the formation of the boronic acid moiety and the incorporation of deuterium atoms. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product.
化学反应分析
Types of Reactions
(1R,2R)-Bortezomib-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the boronic acid moiety.
Substitution: The compound can undergo substitution reactions where certain functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of boronic esters, while reduction can yield boronic acids.
科学研究应用
(1R,2R)-Bortezomib-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the effects of deuterium incorporation on chemical reactions and stability.
Biology: Employed in research to understand the role of proteasome inhibition in cellular processes.
Medicine: Investigated for its potential to improve the treatment of multiple myeloma and other cancers.
Industry: Utilized in the development of new pharmaceuticals with enhanced pharmacokinetic properties.
作用机制
The mechanism of action of (1R,2R)-Bortezomib-d5 involves the inhibition of the 26S proteasome, a protein complex responsible for degrading ubiquitinated proteins. By inhibiting this proteasome, the compound disrupts the regulated degradation of proteins, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells. The molecular targets include the chymotrypsin-like activity of the proteasome, and the pathways involved are related to protein homeostasis and cell cycle regulation.
相似化合物的比较
Similar Compounds
Bortezomib: The non-deuterated form of the compound, used in the same therapeutic applications.
Carfilzomib: Another proteasome inhibitor with a different chemical structure.
Ixazomib: An oral proteasome inhibitor used in the treatment of multiple myeloma.
Uniqueness
(1R,2R)-Bortezomib-d5 is unique due to the incorporation of deuterium atoms, which can lead to improved pharmacokinetic properties such as increased metabolic stability and potentially enhanced therapeutic efficacy. This makes it a valuable compound for both research and clinical applications.
属性
分子式 |
C19H25BN4O4 |
|---|---|
分子量 |
389.3 g/mol |
IUPAC 名称 |
[(1R)-3-methyl-1-[[(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m1/s1/i3D,4D,5D,6D,7D |
InChI 键 |
GXJABQQUPOEUTA-PXQLSCECSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
规范 SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


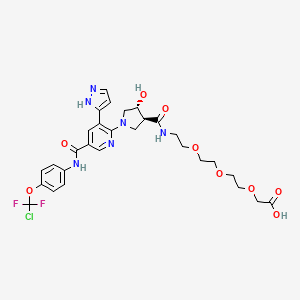
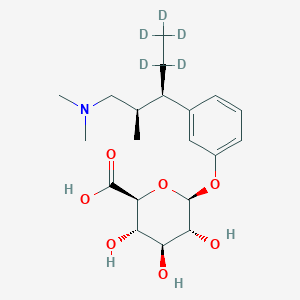
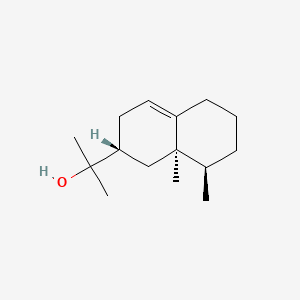

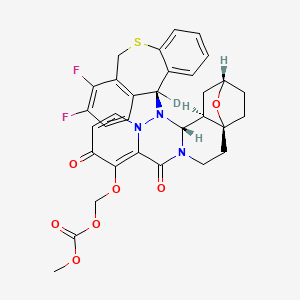
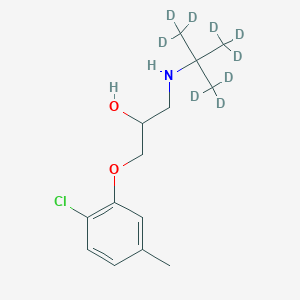
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
